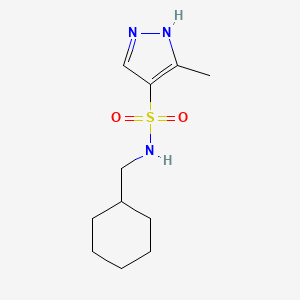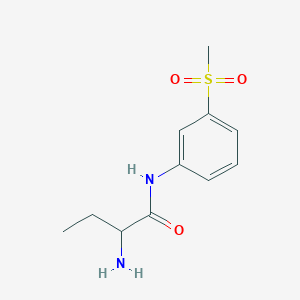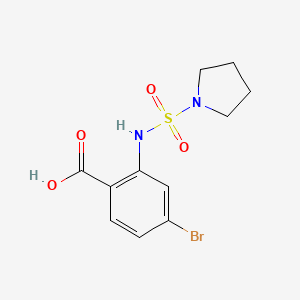![molecular formula C13H14N2O3 B7559460 2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)
2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid, commonly known as CPAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. CPAA is a synthetic compound that belongs to the class of amino acids and has a molecular formula of C16H17N3O3.
Wirkmechanismus
The mechanism of action of CPAA is not fully understood, but it is believed to involve the inhibition of DPP-IV. DPP-IV is an enzyme that cleaves incretin hormones, which play a role in the regulation of glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which in turn promotes insulin secretion and improves glucose tolerance. CPAA has also been shown to induce apoptosis in cancer cells, but the mechanism of action for this effect is not well understood.
Biochemical and physiological effects:
CPAA has been shown to have several biochemical and physiological effects, including the inhibition of DPP-IV, induction of apoptosis in cancer cells, and improvement of glucose tolerance and insulin sensitivity. CPAA has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPAA is its potential as a novel drug candidate for the treatment of type 2 diabetes and cancer. CPAA has also been shown to have antioxidant properties, which may have broader applications in the field of medicine. However, the synthesis of CPAA is a complex process that requires careful optimization of reaction conditions to achieve high yields. Additionally, the mechanism of action of CPAA is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for CPAA research, including the optimization of the synthesis method to improve yields and reduce costs. Further investigation is also needed to fully understand the mechanism of action of CPAA and its potential as a drug candidate for the treatment of type 2 diabetes and cancer. CPAA may also have broader applications in the field of medicine due to its antioxidant properties, and further research is needed to explore these potential applications.
Synthesemethoden
CPAA is synthesized through a multistep process that involves the reaction of cyclopropylamine with 3-pyridinecarboxaldehyde to form cyclopropyl-3-pyridinecarboxaldehyde. This intermediate is then reacted with (E)-3-(bromomethyl)prop-2-enoic acid to form the desired product, CPAA. The synthesis of CPAA is a complex process that requires careful optimization of reaction conditions to achieve high yields.
Wissenschaftliche Forschungsanwendungen
CPAA has shown promising results in various scientific research applications, including drug discovery and development. CPAA has been identified as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV has been shown to improve glucose tolerance and insulin sensitivity, making CPAA a potential candidate for the treatment of type 2 diabetes. CPAA has also been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(6-3-10-2-1-7-14-8-10)15(9-13(17)18)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRFHZJCBFAQJZ-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)C=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC(=O)O)C(=O)/C=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)






![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

